molecular formula C7H8ClN B054466 4-(Chloromethyl)-3-methylpyridine CAS No. 112739-36-3

4-(Chloromethyl)-3-methylpyridine

Cat. No. B054466
M. Wt: 141.6 g/mol
InChI Key: CHTNSRLYAFZQOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Chloromethyl)-3-methylpyridine involves a condensation reaction of 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine, achieving a yield of 92.3% (陈向莹 et al., 2016). This method provides a relatively high yield, indicating efficient synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-4-methylpyridinium salts, has been extensively studied. These compounds are organic salts with proton transfer to the pyridine N atom, demonstrating the influence of molecular structure on the formation and stability of such salts (N. C. Khalib et al., 2014).

Chemical Reactions and Properties

4-(Chloromethyl)-3-methylpyridine undergoes various chemical reactions, including halogenation and condensation, to produce derivatives with significant biological activity. The chemical's reactivity highlights its potential in synthesizing biologically active compounds (Pan Xiang-jun, 2006).

Physical Properties Analysis

The physical properties of related pyridine compounds have been characterized, including their crystal and molecular structures. For example, the structure of 4-methylpyridinium tetrachloroantimonate(III) was determined, indicating the presence of phase transitions and molecular dynamics relevant to 4-(Chloromethyl)-3-methylpyridine derivatives (B. Kulicka et al., 2004).

Chemical Properties Analysis

The chemical properties of 4-(Chloromethyl)-3-methylpyridine derivatives have been extensively studied, including their electronic, vibrational, and conformational structures. These studies provide insights into the reactivity and stability of these compounds, crucial for their application in various chemical processes (V. Arjunan et al., 2012).

Scientific Research Applications

  • Synthesis and Purification : Used in the synthesis and purification of other chemicals, such as 2-Chloro-5-trichloromethylpyridine, an important intermediate for medicines and pesticides (Su Li, 2005).

  • Electrophoretic Separation : Investigated for its behavior in electrophoretic separation processes. The study explored the relationships between pH and separation in free solution capillary electrophoresis, focusing on 2-, 3- and 4-substituted methylpyridines (S. Wren, 1991).

  • Halomethyl‐2,2′‐Bipyridines Synthesis : Involved in the efficient synthesis of halomethyl‐2,2′‐bipyridines, which are useful in various organic reactions (Adam P. Smith, J. Lamba, C. Fraser, 2003).

  • Free Radical Chlorination : Utilized in the free radical chlorination of methyl derivatives of pyridine, pyrazine, and thiazole, yielding various chlorinated products (K. Rubina, I. Iovel', Y. Gol'dberg, F. V. Shimanskaya, 1989).

  • Cognition Enhancer Drug Synthesis : Played a role in the synthesis of cognition enhancer drugs. For instance, it was used in the preparation of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a drug candidate for enhancing acetylcholine release (J. Pesti, G. Huhn, J. Yin, Y. Xing, J. Fortunak, R. Earl, 2000).

  • Photochemical Dimerization : Investigated in the context of photochemical dimerization processes involving pyridine derivatives (E. Taylor, R. O. Kan, 1963).

  • Functionalization in Organic Synthesis : Key in the functionalization of pyridinylmethyl compounds, aiding in the creation of complex organic molecules (Pan Xiang-jun, 2006).

  • Crown Ether Synthesis : Utilized in the synthesis of new benzo-15-crown-5 ethers with Salicylic Schiff Base substitutions, which are of interest in supramolecular chemistry (Zeliha Hayvalı, M. Hayvalı, Z. Kılıç, T. Hökelek, E. Weber, 2003).

Safety And Hazards

The safety data sheet for a related compound, 4-Chlorobenzoyl chloride, indicates that it is hazardous. It can cause severe skin burns, eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to use only in a well-ventilated area .

properties

IUPAC Name

4-(chloromethyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTNSRLYAFZQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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